m-erythro-Chloramphenicol

描述

m-erythro-Chloramphenicol is a stereoisomer of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947. Chloramphenicol is known for its effectiveness against a variety of bacterial infections, although its use has declined due to potential side effects such as bone marrow toxicity . The m-erythro form, like other stereoisomers, has unique properties and applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-erythro-Chloramphenicol involves several steps, starting from basic organic compounds. One common method includes the Meerwein-Ponndorf-Verley reduction, which involves the reduction of a nitro group to an amine group . The process typically requires reagents such as aluminum isopropoxide and solvents like isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like chromatography for purification .

化学反应分析

Types of Reactions

m-erythro-Chloramphenicol undergoes various chemical reactions, including:

Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of nitro groups to amine groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of chloramphenicol, each with distinct biological activities and applications .

科学研究应用

Antimicrobial Applications

m-erythro-Chloramphenicol is primarily recognized for its efficacy against a range of bacterial pathogens. Its applications include:

- Treatment of Bacterial Infections : It is effective against infections caused by organisms such as Streptococcus pneumoniae, Haemophilus influenzae, and Neisseria meningitidis. The compound inhibits protein synthesis by binding to the 50S ribosomal subunit, thereby disrupting bacterial growth and replication .

- Cholera Management : This compound has been used in treating cholera, particularly effective against tetracycline-resistant strains of Vibrio cholerae, reducing the severity of diarrhea associated with the infection .

- Ocular Infections : this compound is utilized in eye drops and ointments for treating bacterial conjunctivitis and other superficial eye infections due to its potent antibacterial properties .

Research and Biochemical Applications

Beyond its clinical applications, this compound serves as a valuable tool in biochemical research:

- Inhibition Studies : Recent studies have highlighted its role in inhibiting specific eukaryotic phosphatases, such as MoDullard in Magnaporthe oryzae, suggesting that it may have novel targets beyond traditional ribosomal inhibition. This opens avenues for exploring drug repositioning and understanding side effects associated with chloramphenicol derivatives .

- Ribosomal Assembly Research : The compound has been employed to study ribosomal assembly processes, revealing insights into how antibiotics can affect ribosomal function and the implications for antibiotic resistance mechanisms .

Case Study 1: Inhibition of Appressorium Formation

A study demonstrated that this compound specifically inhibits appressorium formation in the rice blast fungus (M. oryzae). This was shown through both in vivo and in vitro experiments, indicating that the compound may target novel molecular factors involved in fungal differentiation and infection processes .

Case Study 2: Antimicrobial Resistance

Research has assessed the effectiveness of this compound against resistant strains of bacteria. The findings suggest that while resistance can develop, the compound remains effective at higher concentrations, providing critical data for developing treatment protocols against resistant infections .

Pharmacological Insights

This compound's mechanism of action involves binding to the ribosomal peptidyl transferase center, which is essential for protein synthesis in bacteria. This action not only inhibits bacterial growth but also induces stress responses within bacterial cells, contributing to its overall antimicrobial efficacy .

Safety and Side Effects

While this compound is effective, it is associated with significant side effects, particularly hematological issues like aplastic anemia. These risks necessitate careful monitoring during treatment, especially with systemic administration .

作用机制

m-erythro-Chloramphenicol exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the transfer of amino acids to growing peptide chains, effectively stopping bacterial growth . The compound’s lipid solubility allows it to diffuse through bacterial cell membranes, enhancing its effectiveness .

相似化合物的比较

Similar Compounds

D-threo-Chloramphenicol: The biologically active form of chloramphenicol, known for its effectiveness against a wide range of bacteria.

L-threo-Chloramphenicol: Less active compared to the D-threo form.

D-erythro-Chloramphenicol: Similar to m-erythro but with different spatial arrangement of atoms.

L-erythro-Chloramphenicol: Another stereoisomer with distinct properties.

Uniqueness

m-erythro-Chloramphenicol is unique due to its specific stereochemistry, which influences its biological activity and interactions with bacterial enzymes. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

m-erythro-Chloramphenicol, a derivative of chloramphenicol, is a broad-spectrum antibiotic known for its ability to inhibit bacterial protein synthesis. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

This compound exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the formation of peptide bonds during protein synthesis. The specific interaction occurs at the ribosomal RNA (rRNA) and ribosomal proteins, which are crucial for the translation process .

Key Mechanisms:

- Inhibition of Protein Synthesis : The compound binds reversibly to the L16 protein of the 50S ribosomal subunit, obstructing amino acid transfer to growing peptide chains .

- Impact on Ribosomal Assembly : Studies indicate that this compound affects the assembly of both large and small ribosomal subunits, leading to defects in ribosomal function and overall protein synthesis .

Biological Activity and Efficacy

The efficacy of this compound varies across different bacterial strains. It has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 8 µg/mL | Moderate |

| Staphylococcus aureus | 4 µg/mL | High |

| Streptococcus pneumoniae | 2 µg/mL | High |

| Salmonella typhimurium | 16 µg/mL | Moderate |

| Pseudomonas aeruginosa | 32 µg/mL | Low |

Data compiled from various studies assessing the antimicrobial susceptibility of bacterial strains to this compound.

Case Studies and Clinical Implications

- Treatment of Typhoid Fever : A clinical study demonstrated that this compound effectively reduced fever and bacterial load in patients with typhoid fever caused by Salmonella enterica. The study reported a significant decrease in symptoms within 48 hours of treatment, highlighting its therapeutic potential .

- Leukemia Treatment : Research has shown that this compound exhibits selective toxicity against T-leukemic cells while sparing normal lymphocytes. This differential effect suggests potential applications in cancer therapy, particularly in targeting malignant cells without harming healthy tissues .

- Resistance Patterns : Despite its efficacy, resistance to this compound has been observed in various bacterial populations. Mechanisms include modifications in ribosomal RNA and efflux pump activation, necessitating ongoing surveillance and research into combination therapies to combat resistance .

Toxicity and Safety Profile

While this compound is effective, it is associated with several adverse effects. Notably, it can cause bone marrow suppression leading to aplastic anemia in some patients. Monitoring blood counts during treatment is essential to mitigate risks .

属性

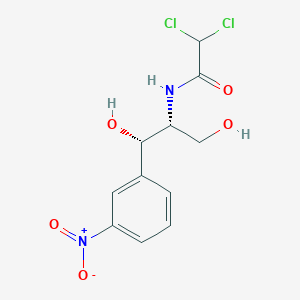

IUPAC Name |

2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747314 | |

| Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138125-71-0 | |

| Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。